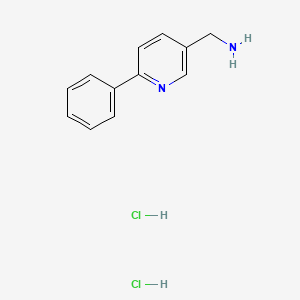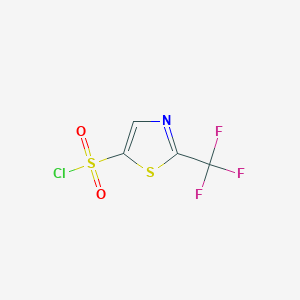
2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride is a chemical compound that features a trifluoromethyl group attached to a thiazole ring, which is further substituted with a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(Trifluoromethyl)-1,3-thiazole with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Lewis acids or bases may be employed to facilitate certain reactions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride is primarily related to its ability to act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is leveraged in various chemical transformations and biological interactions . The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can influence its interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethanesulfonyl chloride (CF3SO2Cl): Similar in structure but lacks the thiazole ring.
Trifluoromethyltrimethylsilane (CF3SiMe3): Used for introducing trifluoromethyl groups but has different reactivity and applications.
Sodium trifluoroacetate (CF3COONa): Another trifluoromethylating agent with distinct properties and uses.
Uniqueness: 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the thiazole ring, which imparts specific electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high stability and reactivity .
Eigenschaften
Molekularformel |
C4HClF3NO2S2 |
|---|---|
Molekulargewicht |
251.6 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C4HClF3NO2S2/c5-13(10,11)2-1-9-3(12-2)4(6,7)8/h1H |
InChI-Schlüssel |
YGIHILUSEZKMMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)C(F)(F)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


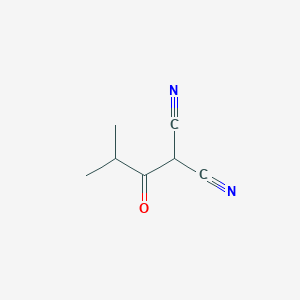
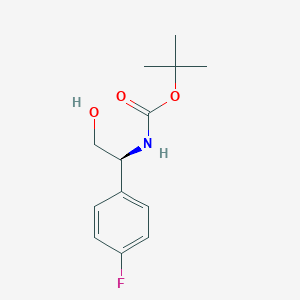
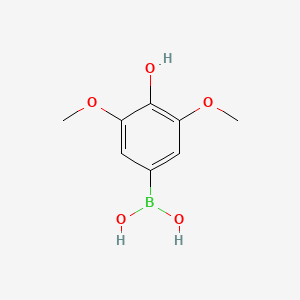
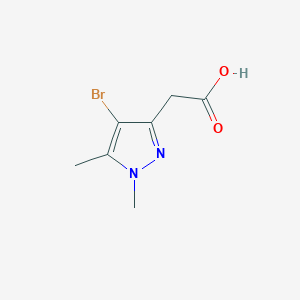
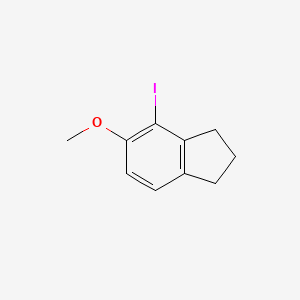
![[5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid](/img/structure/B13454838.png)
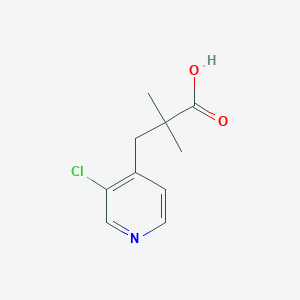
![Tert-butyl 6-ethenyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13454849.png)
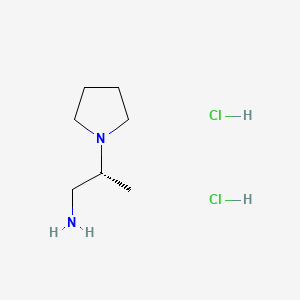
![Methyl3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylatehydrochloride](/img/structure/B13454872.png)
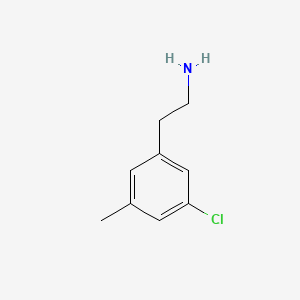
![tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate](/img/structure/B13454891.png)
